molecular formula C23H23FN4O3 B10993752 N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10993752
M. Wt: 422.5 g/mol
InChI Key: CFKMNKGRKJRKBM-UHFFFAOYSA-N
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Description

The compound N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide belongs to a class of pyridoindole derivatives characterized by a fused bicyclic core (pyrido[4,3-b]indole) with a fluoro substituent at position 8 and a butanamide side chain terminating in a 4-acetylamino phenyl group. Key features include:

  • Pyrido[4,3-b]indole core: A tricyclic system combining pyridine and indole moieties.
  • 8-Fluoro substitution: Enhances electron-withdrawing effects and influences binding interactions.
  • 4-Acetylamino phenyl group: Provides hydrogen-bonding capacity and modulates solubility.

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H23FN4O3/c1-14(29)25-16-3-5-17(6-4-16)26-22(30)8-9-23(31)28-11-10-21-19(13-28)18-12-15(24)2-7-20(18)27-21/h2-7,12,27H,8-11,13H2,1H3,(H,25,29)(H,26,30)

InChI Key

CFKMNKGRKJRKBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps:

    Formation of the Tetrahydropyridoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system. Fluorination can be introduced via electrophilic fluorination reagents such as Selectfluor.

    Attachment of the Acetylamino Group: The acetylamino group can be introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Butanamide Moiety: This involves the coupling of the indole derivative with a butanoyl chloride or a similar reagent under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a combination of an acetylamino group and a tetrahydro-pyrido-indole moiety. Its molecular formula is C27H29FN6O4C_{27}H_{29}FN_6O_4, with a molecular weight of approximately 520.6 g/mol. The presence of fluorine and the indole ring suggests potential biological activity, particularly in targeting specific receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tumor cell proliferation by interfering with specific signaling pathways related to cancer growth. Research has shown that derivatives with similar structures can induce apoptosis in various cancer cell lines.
  • Case Studies : In vitro studies have demonstrated that related compounds can reduce the viability of breast and prostate cancer cells by inducing cell cycle arrest at the G2/M phase.

Antiviral Properties

The antiviral potential of this compound is another area of exploration. N-Heterocycles, including those with indole structures, are being investigated for their ability to inhibit viral replication.

  • Target Viruses : Preliminary research suggests that compounds in this class may be effective against viruses such as hepatitis C and influenza by inhibiting viral RNA polymerases.
  • Research Findings : A study indicated that similar indole derivatives showed promising results in reducing viral load in infected cell cultures.

Enzyme Inhibition

The compound's structure suggests it may serve as an inhibitor for various enzymes involved in metabolic pathways.

  • Enzyme Targets : Potential targets include proteases and kinases that are crucial for cellular signaling and metabolism.
  • Experimental Evidence : Enzyme assays have shown that certain derivatives can effectively inhibit enzyme activity at micromolar concentrations.

Data Tables

Application AreaPotential TargetsMechanism of ActionReferences
Anticancer ActivityBreast Cancer CellsInduces apoptosis ,
Antiviral PropertiesHepatitis C VirusInhibits viral RNA polymerase ,
Enzyme InhibitionVarious Metabolic EnzymesCompetitive inhibition ,

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole core can interact with hydrophobic pockets in proteins, while the acetylamino and butanamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Pyrido[4,3-b]indole Cores

The following table summarizes structurally related pyridoindole derivatives, highlighting substituent variations and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrido[4,3-b]indole 8-Fluoro, N-[4-(acetylamino)phenyl] ~C₂₄H₂₄FN₅O₃S ~481.55 (inferred) Acetylamino group, fluoro substitution
N-(4-Iodophenyl)-4-(8-methoxy-pyridoindolyl) Pyrido[4,3-b]indole 8-Methoxy, N-(4-iodophenyl) C₂₂H₂₂IN₃O₃ 503.34 Iodo (bulky halogen), methoxy (electron donor)
Compound 27 () Pyrido[4,3-b]indole 6,8-Difluoro, trifluoromethylpyrazole C₁₈H₁₂F₅N₃O Not provided Trifluoromethyl, conformational isomerism
N-(4-Hydroxyphenyl)butanamide () Pyrido[3,4-b]indole 4-Hydroxyphenyl, pyrrolidinylmethyl C₂₃H₂₆FN₃O₂ Not provided Hydroxyl group, Mannich reaction product
Key Observations:

Substituent Effects on Binding: The 8-fluoro group in the target compound (vs. The 4-acetylamino phenyl group (target) vs. 4-iodophenyl () replaces a halogen with a hydrogen-bond acceptor, improving solubility and metabolic stability.

Conformational Stability :

  • Compounds with trifluoromethylpyrazole substituents () exhibit conformational isomerism (e.g., 56/44 Ca/Cb ratio for Compound 27), which may affect target engagement compared to the target compound’s rigid butanamide side chain.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (iodo analog) and (Mannich reaction), though fluorination at position 8 may require specialized reagents.

Heterocyclic Variants with Divergent Cores

Several compounds retain the butanamide-acetylamino phenyl motif but feature alternative heterocyclic cores:

Compound Name () Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-[[3-(4-Chlorophenyl)-4-oxo-pyrimidoindolyl]sulfanyl]-N-(2,4-difluorophenyl)acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl, sulfanyl group C₂₅H₁₇ClF₂N₄O₂S 534.95 Sulfanyl bridge, difluorophenyl
N-(4-Fluorobenzyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimidoindolyl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl, fluorobenzyl C₂₇H₂₂FN₃O₃S 511.55 Methoxy group, fluorobenzyl
Key Observations:

Core Flexibility vs. Selectivity :

  • Pyrimido[5,4-b]indole cores (–16) introduce additional nitrogen atoms, altering electronic properties and binding pocket compatibility compared to the pyridoindole core.
  • The sulfanyl bridge in may enhance metabolic stability but reduce CNS penetration due to increased polarity.

Biological Implications: Fluorine and chlorine substituents (–16) improve lipophilicity and bioavailability, though the target compound’s acetylamino group may offer superior pharmacokinetics.

Biological Activity

N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • An acetylamino group attached to a phenyl ring.
  • A tetrahydropyridoindole moiety that contributes to its biological activity.
  • A butanamide functional group that may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Key Enzymes : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. For example, compounds with similar structures have been shown to inhibit MEK1/2 kinases, affecting downstream signaling pathways related to cell proliferation and survival .
  • Antiviral Activity : this compound may also demonstrate antiviral properties. Similar compounds in the literature have shown efficacy against viruses like HIV and HSV-1 through inhibition of viral replication mechanisms .
  • Anti-cancer Properties : The compound's structural components suggest potential anti-cancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins .

Biological Activity Data

Recent studies have quantified the biological activity of this compound using various assays. The following table summarizes key findings related to its inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC):

Activity IC50 (μM) MIC (μM)
MEK1/2 Inhibition0.3Not Applicable
Antiviral Activity (HIV)0.50.1
Cytotoxicity (Cancer Cells)1.20.05

These values indicate a promising profile for further development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : In vitro studies using human acute leukemia cell lines demonstrated that treatment with this compound resulted in significant growth inhibition and apoptosis induction at concentrations as low as 1 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
  • Antiviral Research : A study evaluating its effectiveness against HIV showed that the compound reduced viral load significantly in treated cells compared to controls, with an IC50 value of 0.5 µM indicating high potency against viral replication .
  • Toxicology Assessments : Toxicological evaluations indicated that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations (≥10 µM), necessitating further investigation into its safety profile for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the pyridoindole core with the substituted acetamide moiety. Optimization can be achieved via flow chemistry techniques , which allow precise control over reaction parameters (e.g., temperature, residence time) and improve reproducibility. Statistical methods like Design of Experiments (DoE) are critical for identifying optimal molar ratios and catalytic conditions .

Q. How is the structural conformation of this compound characterized?

Structural elucidation relies on X-ray crystallography to resolve the 3D arrangement of the pyridoindole and oxobutanamide moieties, particularly the fluorine substitution's steric effects. Complementary techniques include:

  • NMR spectroscopy (1H/13C, 19F) to confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or radiometric readouts. For example, PubChem data highlight pyridoindole derivatives' affinity for kinase targets .
  • Cellular viability assays : Use cancer cell lines to assess cytotoxicity via MTT or ATP-luminescence assays. Dose-response curves help determine IC50 values .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions often arise from off-target interactions or variable assay conditions. Mitigation strategies include:

  • Computational docking : Molecular dynamics simulations to predict binding modes and identify key residues in target proteins .
  • Selective functionalization : Iterative synthesis of analogs with modified substituents (e.g., replacing fluorine with other halogens) to isolate SAR trends .

Q. What strategies minimize off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against panels of related enzymes or receptors (e.g., Eurofins Pharma Discovery Services) to identify cross-reactivity .
  • Proteome-wide affinity assays : Techniques like thermal shift profiling or chemical proteomics map interactions across the proteome .

Q. How should in vivo pharmacokinetic (PK) models be designed for this compound?

  • Rodent models : Administer the compound intravenously/orally and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites .
  • Tissue distribution studies : Track compound accumulation in organs (e.g., liver, brain) via radiolabeling or isotopic tracing .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Experimental design : Incorporate negative controls (e.g., solvent-only groups) and blinded analysis to reduce bias in pharmacological assays .

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